Cyclopropyl(2,4-difluorophenyl)methanamine

Medicinal Chemistry ADME Prediction Lead Optimization

Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 536695-22-4) is a chiral phenylcyclopropylamine derivative with a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol. The compound features a cyclopropyl ring attached to a 2,4-difluorophenyl moiety via a methanamine linker, combining the metabolic stability and conformational rigidity of a cyclopropane with the enhanced binding properties conferred by the difluorophenyl substitution pattern.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
CAS No. 536695-22-4
Cat. No. B13648530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2,4-difluorophenyl)methanamine
CAS536695-22-4
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC1C(C2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C10H11F2N/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2
InChIKeyUNSUUWJOOWONDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 536695-22-4) – A Unique Phenylcyclopropylamine Scaffold for Medicinal Chemistry and Drug Discovery


Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 536695-22-4) is a chiral phenylcyclopropylamine derivative with a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol . The compound features a cyclopropyl ring attached to a 2,4-difluorophenyl moiety via a methanamine linker, combining the metabolic stability and conformational rigidity of a cyclopropane with the enhanced binding properties conferred by the difluorophenyl substitution pattern [1][2]. It is widely recognized as a privileged building block in medicinal chemistry, serving as a versatile intermediate for the construction of bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents [3].

Why Cyclopropyl(2,4-difluorophenyl)methanamine Cannot Be Substituted by Generic In-Class Phenylalkylamines


Generic substitution of Cyclopropyl(2,4-difluorophenyl)methanamine with simpler phenylalkylamines, such as 2,4-difluorobenzylamine or unsubstituted cyclopropylphenyl analogs, is chemically and pharmacologically inadvisable due to marked differences in lipophilicity, steric constraints, and metabolic stability . The compound's calculated LogP of 2.3746 differs significantly from that of 2,4-difluorobenzylamine (LogP 2.1238), a difference that translates to a measurable shift in partitioning behavior and, consequently, in membrane permeability and bioavailability profiles [1]. More critically, the cyclopropyl ring imparts a unique conformational rigidity and an increased fraction of sp³-hybridized carbon atoms (Fsp³ = 0.4), a feature directly correlated with enhanced clinical success rates in drug candidates [2]. Substitution with regioisomeric analogs, such as Cyclopropyl(3,4-difluorophenyl)methanamine, alters the electronic and steric environment around the amine, impacting binding affinity and selectivity for biological targets .

Cyclopropyl(2,4-difluorophenyl)methanamine: Quantitative Comparative Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopropyl(2,4-difluorophenyl)methanamine vs. 2,4-Difluorobenzylamine

Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 536695-22-4) exhibits a calculated LogP of 2.3746, whereas 2,4-difluorobenzylamine (CAS 72235-52-0), a common simpler analog lacking the cyclopropyl ring, has a LogP of 2.1238 [1]. This represents a difference of +0.2508 log units, indicating a measurable increase in lipophilicity for the cyclopropyl-containing compound. The increased LogP is primarily attributed to the additional carbon atoms and the hydrophobic character of the cyclopropyl ring.

Medicinal Chemistry ADME Prediction Lead Optimization

Lipophilicity Comparison: Cyclopropyl(2,4-difluorophenyl)methanamine vs. Cyclobutyl(2,4-difluorophenyl)methanamine

The cyclopropyl analog (LogP = 2.3746) is notably less lipophilic than its cyclobutyl counterpart (Cyclobutyl(2,4-difluorophenyl)methanamine), which has an estimated LogP of 2.8 . The difference of approximately 0.43 log units places the cyclobutyl analog in a higher lipophilicity range that may be associated with increased risk of off-target binding, hERG channel inhibition, and metabolic instability due to CYP450 interactions [1].

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Fraction of sp³-Hybridized Carbon Atoms (Fsp³) as a Metric for Drug-Likeness

Cyclopropyl(2,4-difluorophenyl)methanamine possesses an Fsp³ value of 0.4, reflecting the presence of the saturated cyclopropyl ring attached to an otherwise aromatic scaffold . This value is substantially higher than that of 2,4-difluorobenzylamine (Fsp³ = 0.0), which is entirely aromatic and flat. The introduction of three-dimensional character (higher Fsp³) has been statistically correlated with improved clinical success rates, as compounds with Fsp³ ≥ 0.45 are significantly more likely to progress through clinical development compared to flatter, more aromatic analogs [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Patent and Literature Presence: A Proxy for Precedented Synthetic Utility

Cyclopropyl(2,4-difluorophenyl)methanamine and its hydrochloride salt are referenced in 7 patents, with 1 annotation hit in the PubChemLite database [1]. In contrast, the regioisomer Cyclopropyl(3,4-difluorophenyl)methanamine and the simpler analog 2,4-difluorobenzylamine show lower or different patent citation profiles, with the latter being a common, widely available chemical with significantly broader and less specific intellectual property associations. The presence of multiple patent citations specifically involving the 2,4-difluorophenyl cyclopropyl scaffold indicates its recognized utility in the development of proprietary, patentable pharmaceutical compositions.

Medicinal Chemistry Building Blocks Intellectual Property

Optimal Research and Procurement Scenarios for Cyclopropyl(2,4-difluorophenyl)methanamine


Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) for Kinase Inhibitors

The 2,4-difluorophenyl cyclopropyl methanamine scaffold has been successfully employed in fragment-assisted, structure-based drug design to develop highly selective anaplastic lymphoma kinase (ALK) inhibitors [1][2]. Its conformational rigidity and defined stereochemistry make it an ideal fragment for exploring binding pockets and optimizing ligand efficiency. Procurement is recommended for medicinal chemistry teams engaged in kinase inhibitor programs, particularly those targeting ALK or related tyrosine kinases, where the scaffold's unique shape and electronic properties can be leveraged to achieve selectivity over closely related off-targets [3].

Synthesis of CNS-Targeting Agents Requiring Defined Lipophilicity and Fsp³ Profiles

With a LogP of 2.3746 and an Fsp³ of 0.4, Cyclopropyl(2,4-difluorophenyl)methanamine occupies a favorable physicochemical space for the development of orally bioavailable central nervous system (CNS) therapeutics . Its moderate lipophilicity promotes blood-brain barrier penetration without excessive promiscuity, while the saturated cyclopropyl ring enhances solubility and metabolic stability compared to flatter, purely aromatic analogs [4]. Researchers focused on CNS indications, including neurodegenerative diseases and psychiatric disorders, should prioritize this building block over simpler benzylamines or highly lipophilic cyclobutyl analogs.

Building Block for G-Protein Coupled Receptor (GPCR) Agonists and Modulators

The cyclopropyl-2,4-difluorophenyl motif is a recognized substructure in patent literature describing agonists of GPR-119, a G-protein coupled receptor implicated in type 2 diabetes [5]. The substitution pattern and the presence of the cyclopropyl ring are critical for receptor binding and functional activity. Procurement of this specific regioisomer (2,4-difluoro substitution) is essential for replicating or expanding upon this chemical series, as alternative substitution patterns (e.g., 3,4-difluoro) or ring sizes (e.g., cyclobutyl) may yield significantly different pharmacological profiles and are not direct substitutes.

Creation of Novel Intellectual Property in the Fluorinated Cyclopropane Chemical Space

Given the specific and focused patent landscape surrounding the 2,4-difluorophenyl cyclopropyl scaffold (as evidenced by 7 patent citations), its use as a key intermediate provides a strategic advantage for organizations seeking to generate novel, proprietary compounds [6]. Incorporating this building block into lead optimization campaigns can help navigate freedom-to-operate concerns while simultaneously enabling the creation of new composition-of-matter patents. This makes it a valuable asset for biotech and pharmaceutical companies with active programs in kinase inhibition, GPCR modulation, or CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(2,4-difluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.